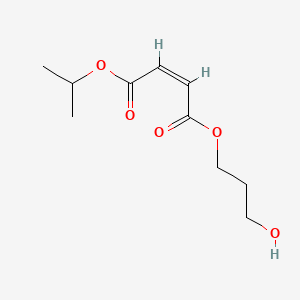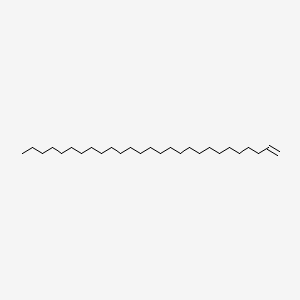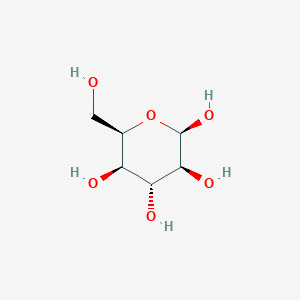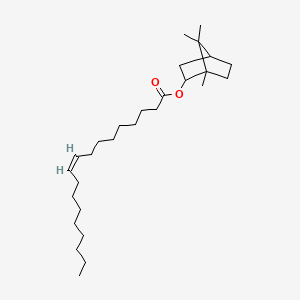
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups. Sulfonium salts are known for their applications in organic synthesis and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride can be synthesized through the reaction of thioethers with alkyl halides. A common method involves the reaction of diphenyl sulfide with 4-(phenylthio)phenyl chloride in the presence of a suitable base . The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom in the thioether attacks the carbon atom in the alkyl halide, resulting in the formation of the sulfonium salt .
Industrial Production Methods
Industrial production of sulfonium salts typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction temperature, solvent, and concentration of reactants are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride involves the interaction of the positively charged sulfur atom with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new chemical bonds and the activation of specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylsulfonium chloride: Another sulfonium salt with three phenyl groups attached to the sulfur atom.
(4-Phenylthiophenyl)diphenylsulfonium triflate: A similar compound with a triflate counterion instead of chloride.
Bis(4-hydroxyphenyl)sulfone: A sulfone compound with two hydroxyphenyl groups attached to the sulfur atom.
Uniqueness
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
CAS No. |
80468-75-3 |
|---|---|
Molecular Formula |
C24H19ClS2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;chloride |
InChI |
InChI=1S/C24H19S2.ClH/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
InChI Key |
HUDDJECNGKLELJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)





![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
